![molecular formula C26H19N3O2 B2389195 N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-phenoxybenzamide CAS No. 441290-64-8](/img/structure/B2389195.png)

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-phenoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

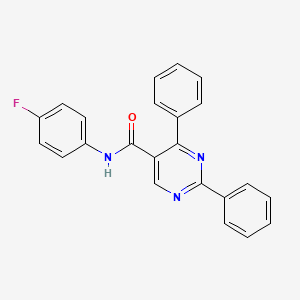

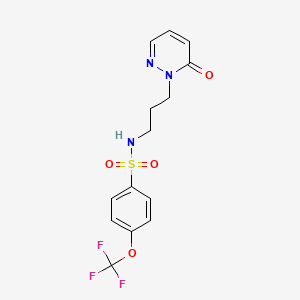

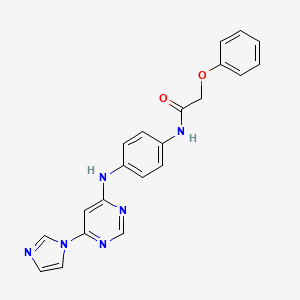

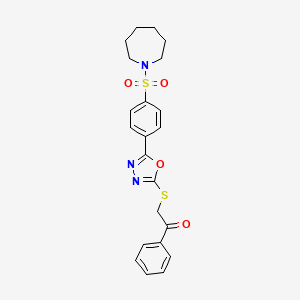

“N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-phenoxybenzamide” is a compound that contains a benzimidazole moiety . Benzimidazole is a heterocyclic aromatic organic compound that is an important pharmacophore in medicinal chemistry . It is known for its broad range of chemical and biological properties .

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the formation of C-N bonds via an aromatic aldehyde and o-phenylenediamine . In the presence of N,N-dimethylformamide/sulfur, a benzimidazole derivative can be obtained .Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be characterized using various spectroscopic techniques such as IR, UV-visible, 1H-NMR, 13C-NMR, and mass spectroscopy .Chemical Reactions Analysis

Benzimidazole derivatives show a wide range of chemical reactions due to their amphoteric nature . They can act as both acids and bases, and they can form two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .Physical And Chemical Properties Analysis

Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The physical and chemical properties of specific benzimidazole derivatives can be determined using various analytical techniques .Wissenschaftliche Forschungsanwendungen

- Imidazole derivatives have been investigated for their antibacterial potential. While specific studies on this compound are limited, related imidazole-based molecules have demonstrated antibacterial effects against both Gram-positive and Gram-negative bacteria . Further research could explore its efficacy in combating bacterial infections.

- Imidazole serves as a versatile synthon in drug development. Researchers can explore synthetic routes to create novel derivatives based on this compound. Understanding its reactivity and functionalization could lead to innovative drug candidates .

Antibacterial Activity

Heterocyclic Synthesis

Wirkmechanismus

Target of Action

It is known that benzimidazole derivatives, which include this compound, have a broad range of biological activities . They have been found to interact with various targets, including bacterial and viral proteins, enzymes, and cellular structures .

Mode of Action

For instance, they can inhibit enzyme activity, interfere with protein function, or disrupt cellular structures . The specific interactions and resulting changes caused by N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-phenoxybenzamide would depend on its specific targets.

Biochemical Pathways

For instance, they can inhibit the synthesis of bacterial nucleic acids and proteins , disrupt the function of viral proteins , or interfere with cellular signaling pathways . The specific pathways affected by N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-phenoxybenzamide would depend on its specific targets and mode of action.

Pharmacokinetics

This moiety helps to overcome the solubility problems of poorly soluble drug entities, potentially improving their absorption, distribution, metabolism, and excretion (ADME) properties .

Result of Action

For instance, they can inhibit the growth of bacteria and viruses, induce apoptosis in cancer cells, or modulate immune responses . The specific effects of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-phenoxybenzamide would depend on its specific targets, mode of action, and affected biochemical pathways.

Action Environment

It is known that various factors can influence the action of drugs, including ph, temperature, presence of other substances, and specific conditions within the body

Zukünftige Richtungen

Benzimidazole derivatives have shown potential in various fields, including medicinal chemistry . They have been used as the basic core of some natural products and have become an important synthon in the development of new drugs . Future research could focus on exploring the therapeutic potential of these compounds and developing new synthesis methods .

Eigenschaften

IUPAC Name |

N-[3-(1H-benzimidazol-2-yl)phenyl]-2-phenoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H19N3O2/c30-26(21-13-4-7-16-24(21)31-20-11-2-1-3-12-20)27-19-10-8-9-18(17-19)25-28-22-14-5-6-15-23(22)29-25/h1-17H,(H,27,30)(H,28,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJHBYHXWGULTHH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H19N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-phenoxybenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chloro-4-fluorophenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2389113.png)

![N-(2-chlorobenzyl)-2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2389114.png)

![Methyl 2-[3-[(2-fluorophenyl)methyl]-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetate](/img/structure/B2389116.png)

![N-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]-N-methylazetidin-3-amine](/img/structure/B2389119.png)

![N-(thieno[2,3-d]pyrimidin-4-yl)-1-naphthamide](/img/structure/B2389121.png)

![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2389126.png)

![N-(2,4-dimethylphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2389135.png)